Cobalt(II) oxalate dihydrate

Catalog No.
S3239631
CAS No.
5965-38-8
M.F
C2H4CoO6
M. Wt
182.981
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobalt(II) oxalate dihydrate

CAS Number

5965-38-8

Product Name

Cobalt(II) oxalate dihydrate

IUPAC Name

cobalt(2+);oxalate;dihydrate

Molecular Formula

C2H4CoO6

Molecular Weight

182.981

InChI

InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2

InChI Key

MWHSMSAKVHVSAS-UHFFFAOYSA-L

SMILES

C(=O)(C(=O)[O-])[O-].O.O.[Co+2]

Solubility

not available

Thermal Decomposition

Stabilizer for Hydrogen Cyanide

Preparation of Cobalt Catalysts

Temperature Indicator

Preparation of Cobalt Metal Powder

Recycling of Lithium-Ion Batteries

High-Purity Salts Production

Synthesis of Cobalt(III) Oxalate Complexes

Synthesis of Cobalt(II) Hydroxide

Cobalt(II) oxalate dihydrate is an inorganic compound with the chemical formula CoC2O42H2O\text{CoC}_2\text{O}_4\cdot 2\text{H}_2\text{O}. It appears as a white to pink crystalline powder and is classified as a coordination polymer, where cobalt ions are octahedrally coordinated by oxalate ligands. This compound is notable for its role in various chemical processes, particularly in the synthesis of cobalt-based catalysts and materials used in powder metallurgy .

Cobalt(II) oxalate dihydrate can pose health risks upon exposure. Here are some safety concerns:

  • Toxicity: Cobalt is a suspected human carcinogen. Inhalation or ingestion of cobalt dust can cause respiratory problems and other health effects.
  • Flammability: Not flammable but may decompose upon heating, releasing harmful gases [].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Ensure proper ventilation in the workplace to avoid inhalation of dust particles.
  • Follow safe disposal procedures for cobalt-containing waste.
, including:

  • Dehydration Reaction: Upon heating, cobalt(II) oxalate dihydrate loses water molecules to form anhydrous cobalt(II) oxalate.
    CoC2O42H2OCoC2O4+2H2O\text{CoC}_2\text{O}_4\cdot 2\text{H}_2\text{O}\rightarrow \text{CoC}_2\text{O}_4+2\text{H}_2\text{O}
  • Thermal Decomposition: At elevated temperatures, cobalt(II) oxalate decomposes into cobalt metal and carbon dioxide.
    CoC2O4Co+2CO2\text{CoC}_2\text{O}_4\rightarrow \text{Co}+2\text{CO}_2
  • Reaction with Acids: Cobalt(II) oxalate reacts with strong acids to release carbon dioxide and form soluble cobalt salts.
    CoC2O4+2HClCoCl2+2CO2+H2O\text{CoC}_2\text{O}_4+2\text{HCl}\rightarrow \text{CoCl}_2+2\text{CO}_2+\text{H}_2\text{O}

Cobalt(II) oxalate dihydrate can be synthesized through several methods:

  • Precipitation Method: Cobalt sulfate or cobalt chloride can be reacted with ammonium oxalate in an aqueous solution:
    CoSO4+(NH4)2C2O4CoC2O4+ NH4)2SO4\text{CoSO}_4+(NH_4)_2\text{C}_2\text{O}_4\rightarrow \text{CoC}_2\text{O}_4+\text{ NH}_4)_2\text{SO}_4
  • Recycling Lithium-Ion Batteries: Cobalt can be extracted from spent lithium-ion batteries using sulfuric acid leaching followed by precipitation with ammonium oxalate, leading to the formation of cobalt(II) oxalate dihydrate .

Interaction studies involving cobalt(II) oxalate dihydrate primarily focus on its reactivity with other chemical species and its potential biological interactions. Research indicates that its interactions can lead to the formation of various coordination complexes, which may have implications in catalysis and material properties.

Several compounds exhibit similarities to cobalt(II) oxalate dihydrate, particularly other metal oxalates. Here are some notable examples:

Compound NameFormulaUnique Features
Cobalt(I) oxalateCoC₂O₄Lower oxidation state; less stable than Co(II).
Cobalt(III) oxalateCo(C₂O₄)₃Higher oxidation state; forms more stable complexes.
Nickel(II) oxalateNiC₂O₄Similar coordination chemistry; often used in batteries.
Copper(II) oxalateCuC₂O₄Exhibits different thermal stability and color properties.

Cobalt(II) oxalate dihydrate is unique due to its specific coordination geometry and stability compared to other metal oxalates, making it particularly useful in catalysis and material applications .

Aqueous precipitation remains the most widely adopted method for synthesizing cobalt(II) oxalate dihydrate due to its simplicity and cost-effectiveness. The process involves reacting water-soluble cobalt salts, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), with oxalic acid (H₂C₂O₄) or sodium oxalate (Na₂C₂O₄) in aqueous media. A typical reaction proceeds as follows:

$$
\text{CoCl}2\text{·6H}2\text{O} + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + 2\text{HCl} + 4\text{H}_2\text{O}
$$

The precipitate forms instantaneously under ambient conditions, with particle morphology influenced by reactant concentrations and mixing dynamics. For instance, at oxalate concentrations exceeding 0.1 mol/dm³, hollow ellipsoidal particles (1–2 µm diameter) dominate, while lower concentrations yield cushion-like aggregates. Flow-driven systems further refine control by maintaining spatial gradients, enabling radially symmetric precipitation patterns with distinct copper and cobalt oxalate zones. Such systems leverage gravity currents to segregate metal oxalates, producing composite crystals like copper oxalate plates coated with cobalt oxalate in transition regions.

Non-Aqueous Synthesis Approaches

Non-aqueous methods, though less common, offer advantages in controlling crystal growth and minimizing hydration. These techniques often employ organic solvents like ethanol or dimethylformamide to dissolve cobalt precursors and oxalic acid. For example, refluxing cobalt acetate tetrahydrate with oxalic acid in ethanol yields anhydrous cobalt oxalate, which subsequently hydrates under controlled humidity. Solvothermal synthesis in autoclaves at elevated temperatures (120–180°C) produces nanoscale particles with uniform size distributions, though scalability remains a challenge.

A notable variant involves ionic liquid-mediated synthesis, where solvents like 1-butyl-3-methylimidazolium tetrafluoroborate act as templates for anisotropic growth. These methods suppress water interference, favoring the formation of high-purity cobalt oxalate dihydrate with tailored surface properties. However, industrial adoption is limited by solvent costs and recovery complexities.

Optimization of Molar Ratios and pH Conditions

Precipitation efficiency and product purity depend critically on molar ratios and pH. Stoichiometric excess of oxalate ions (R = [C₂O₄²⁻]/[Co²⁺]) governs phase composition:

R ValueDominant PhaseNotes
<0.1Co²⁺ hydrationNo precipitation
0.1–0.17CoC₂O₄·2H₂OMaximum yield
>0.17Co(C₂O₄)₂²⁻Soluble complexes form

Table 1: Impact of oxalate-to-cobalt ratio (R) on precipitation outcomes.

pH modulates oxalate speciation: below pH 4.5, H₂C₂O₄ dominates, reducing free C₂O₄²⁻ availability. Near-neutral conditions (pH 5.5–6.5) optimize precipitation by balancing solubility and ligand concentration. Temperature also plays a role; at 25°C, cobalt recovery approaches 100%, while higher temperatures promote competing hydroxide formation.

Industrial-Scale Production from Cobalt-Containing Waste Streams

Industrial synthesis increasingly utilizes cobalt-rich waste streams, such as spent lithium-ion battery cathodes and chemical plating effluents. A representative process involves:

  • Leaching: Waste materials are treated with sulfuric acid to extract cobalt ions into solution.
  • Purification: Impurities (e.g., nickel, copper) are removed via solvent extraction or selective precipitation.
  • Precipitation: Oxalic acid is added to the purified leachate, inducing cobalt oxalate dihydrate formation:

$$
\text{CoSO}4 + \text{H}2\text{C}2\text{O}4 \rightarrow \text{CoC}2\text{O}4\text{·2H}2\text{O} + \text{H}2\text{SO}_4
$$

  • Filtration and Drying: The precipitate is vacuum-filtered, washed, and dried at 80–100°C.

This approach achieves >95% cobalt recovery while reducing reliance on virgin materials. Pilot-scale studies demonstrate throughputs exceeding 500 kg/day, with product purity meeting battery-grade specifications (≥99.5%).

Dates

Modify: 2023-08-19

Explore Compound Types